1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-2-3-10-9(6-8)11-4-5-13-10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZRXVGOQBIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651284 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308851-67-4 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from 2-aminophenol derivatives, which undergo cyclization and functional group transformations to form the benzoxazine ring system. Key steps include:
- Formation of 1,4-benzoxazinediones by cyclization of 2-aminophenols with oxalyl chloride.
- Conversion of benzoxazinediones to reactive intermediates such as 3-chloro-1,4-benzoxazin-2-ones via Vilsmeier–Haack reagent treatment.
- Nucleophilic aromatic substitution (S_NAr) reactions with suitable nucleophiles to introduce aryl or alkyl substituents.
- Functional group modifications to install the ethanone group at the 6-position of the benzoxazine ring.
Preparation of the Benzoxazine Core
A sustainable and efficient method reported involves the cyclization of 2-aminophenol with oxalyl chloride to yield 1,4-benzoxazinediones (precursors) under mild conditions. This reaction is generally performed in anhydrous solvents with controlled temperature to optimize yield (Table 1).
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminophenol + Oxalyl chloride | Stirring at RT, anhydrous solvent | 70-80 | Cyclization to 1,4-benzoxazinedione |
Subsequently, treatment of these benzoxazinediones with Vilsmeier–Haack reagent leads to 3-chloro-1,4-benzoxazin-2-one derivatives, which are electrophilic and primed for nucleophilic substitution.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | 1,4-Benzoxazinedione + Vilsmeier–Haack reagent | Reflux in suitable solvent | 65-75 | Formation of 3-chloro-1,4-benzoxazin-2-one |
Alternative Synthetic Routes
Other methods include:
- Amidation reactions using carbamate or amide intermediates with sulfonium salts to form benzoxazine rings under mild conditions with high yields.
- Use of bromoethyl sulfonium salts or diphenyl vinyl sulfonium salts with phenol derivatives to synthesize benzoxazines bearing various protective groups (Boc, Cbz, Ac, Bz), enabling functional group tolerance and versatility.
- Direct acylation of 3,4-dihydro-2H-benzo[b]oxazin-6-yl methanamine derivatives with acetyl chloride or acetic anhydride to introduce the ethanone moiety.
Representative Synthetic Scheme
- Cyclization: 2-Aminophenol + Oxalyl chloride → 1,4-Benzoxazinedione
- Vilsmeier–Haack Reaction: 1,4-Benzoxazinedione + Vilsmeier–Haack reagent → 3-chloro-1,4-benzoxazin-2-one
- Nucleophilic Substitution: 3-chloro-1,4-benzoxazin-2-one + Nucleophile (e.g., indole or amine) → Substituted benzoxazine
- Acylation: Substituted benzoxazine + Acetylating agent → 1-(3,4-dihydro-2H-benzo[b]oxazin-6-yl)ethanone
Key Research Findings and Notes
- The presence of electron-donating groups on the benzoxazine ring tends to decrease product yields.
- Microwave-assisted synthesis significantly reduces reaction time while improving yields.
- The use of sulfonium salts allows for a one-step synthesis of benzoxazines with high functional group compatibility and minimal side products.
- Purification is typically achieved by recrystallization or silica gel chromatography, with yields ranging from 55% to 85%.
- NMR spectroscopy is routinely employed to confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Vilsmeier–Haack + S_NAr | 2-Aminophenol, Oxalyl chloride, Vilsmeier–Haack reagent, nucleophile | THF, microwave, 60°C, 6-12 min | 55–82 | Short reaction time, good yields | Sensitive to substituent effects |
| Sulfonium salt-mediated synthesis | Phenol derivatives, bromoethyl/diphenyl vinyl sulfonium salts | Mild conditions, one-step | Up to 85 | High functional group tolerance | Requires sulfonium salts |
| Direct acylation of benzoxazine amines | Benzoxazine amine derivatives, acetyl chloride or acetic anhydride | Heating 2-8 hours | 70–80 | Straightforward, scalable | Longer reaction times |
This detailed analysis consolidates diverse synthetic approaches for 1-(3,4-dihydro-2H-benzo[b]oxazin-6-yl)ethanone, highlighting the efficiency and versatility of modern benzoxazine chemistry. The methods emphasize sustainable, high-yielding, and mild reaction conditions suitable for laboratory and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted benzoxazines .
Scientific Research Applications
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone involves its interaction with molecular targets such as BET proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins . By inhibiting BET proteins, the compound can modulate gene expression and exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
- Benzoxathiins: Replacing the oxygen atom in the oxazine ring with sulfur (e.g., benzo-1,4-oxathiins) alters electronic distribution.
- Spiro Derivatives: Bioisosteric transformations, such as spirocyclic systems derived from the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety, improve binding to enzymes like monoacylglycerol lipase (MAGL). These modifications increase conformational rigidity, enhancing selectivity and potency compared to the parent ethanone compound .
- Heterocyclic Hybrids: Compounds like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone () incorporate thiazolo-triazole rings, increasing molecular complexity and likely improving receptor affinity through π-π interactions .
Functional Group Variations
- 3-Oxo Substitution: Derivatives with a 3-oxo group (e.g., (E)-3-(3-oxo-4-substituted-dihydrobenzoxazin-6-yl)-N-hydroxypropenamides) show potent histone deacetylase (HDAC) inhibition, with IC₅₀ values in the nanomolar range. The propenamide chain enables zinc chelation in HDAC active sites, a mechanism absent in the ethanone parent compound .
- Boronic Acid Derivatives: (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid () facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification for SAR studies. This functional group is absent in the ethanone analog .
Physical and Pharmacokinetic Properties
- Crystallinity: X-ray data for (S,E)-2-(4-benzyl-dihydrobenzoxazin-2-yl)-1-(4-bromophenyl)ethanone oxime () reveals enantiopure forms with defined hydrogen-bonding networks, suggesting improved stability over racemic ethanone analogs .
- Solubility: Thioether-linked hybrids (e.g., ) likely exhibit higher lipophilicity (logP >3) compared to the polar ethanone derivative, impacting bioavailability .
Structure-Activity Relationship (SAR) Insights
- Position of Ethanone: The 6-yl position optimizes steric compatibility in enzyme binding pockets, as shifting the acetyl group reduces anti-inflammatory efficacy .
- Substituents on the Oxazine Ring :
Biological Activity
1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone is a compound belonging to the class of benzoxazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H11NO
- Molecular Weight : 161.20 g/mol
- CAS Number : 1850385-64-6
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, compounds derived from this compound were evaluated for their cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives showed IC50 values in the micromolar range against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7e | SW620 | 1.498 |
| 7f | SW620 | 1.794 |
These compounds were found to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression. The inhibition of HDAC was correlated with the induction of apoptosis in cancer cells .
Antimicrobial Activity
Benzoxazine derivatives have also been studied for their antimicrobial properties. The compound exhibited moderate antibacterial activity against various strains of bacteria. For example, a study indicated that modifications to the benzoxazine structure could enhance its efficacy against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:
- HDAC Inhibition : Compounds derived from this structure have been shown to inhibit HDACs, leading to changes in gene expression associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
- Direct Interaction with DNA : Certain derivatives may bind directly to DNA or interfere with DNA repair mechanisms, contributing to their anticancer effects .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer potential of various benzoxazine derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The results indicated that specific substitutions on the benzoxazine ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of benzoxazine derivatives against pathogenic bacteria. The findings revealed that compounds with electron-withdrawing groups exhibited improved antibacterial activity, suggesting that structural modifications can optimize therapeutic effects .
Q & A
Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanone?
- Methodological Answer : The compound is typically synthesized via a one-pot condensation-cyclization reaction of phenol derivatives with formaldehyde and primary amines under controlled conditions. For example, derivatives of benzo[1,4]oxazine can be synthesized from 1,5-difluoro-2,4-dinitrobenzene through nucleophilic substitution and cyclization steps . Alternative routes involve catalytic methods to improve yield and reduce side products. A key challenge is optimizing solvent systems (e.g., ethanol or acetonitrile) and reaction temperatures (60–100°C) to minimize byproduct formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation-Cyclization | Phenol + Formaldehyde | Ethanol, 80°C, 12h | 65–75 | |
| Nucleophilic Substitution | 1,5-Difluoro-2,4-dinitrobenzene | K₂CO₃, DMF, 100°C | 50–60 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SCXRD), which provides precise bond lengths and angles. For example, SCXRD data for a brominated derivative confirmed a planar benzoxazine ring with a mean C–C bond length of 1.39 Å and a dihedral angle of 2.5° between the ketone and heterocycle . Complementary techniques include:
Q. What physical and chemical properties are critical for experimental handling?
- Methodological Answer : Key properties include:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C.
- Melting Point : Documented ranges from 120–135°C (varies with substituents) .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. To address this:
- Cross-validate with SCXRD for rigid structures .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. For example, the NIST Chemistry WebBook provides benchmark spectral data for validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or adduct interference .
Q. What experimental design considerations are critical for stability studies under varying conditions?
- Methodological Answer : Degradation pathways must be systematically mapped:
- Temperature Control : Use refrigerated reactors (4°C) to slow organic degradation, as seen in wastewater matrix studies .
- pH-Dependent Stability : Conduct accelerated stability testing at pH 3, 7, and 11. Monitor via HPLC for byproduct formation.
- Light Sensitivity : Use amber glassware to prevent photolytic decomposition, especially for aromatic ketones .
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?
- Methodological Answer : Substituents like halogens or nitro groups reduce nucleophilicity. Strategies include:
- Catalytic Systems : Employ Pd/C or Cu(I) catalysts to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >70%.
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for improved solubility and reduced side reactions .
Q. What computational tools are recommended for predicting the compound’s reactivity in drug discovery?
- Methodological Answer :
- QSAR Modeling : Use CC-DPS (Chemical Compounds Deep Profiling Services) to predict bioactivity based on quantum chemistry and QSPR .
- Docking Simulations : Tools like AutoDock Vina can assess binding affinity to biological targets (e.g., kinase enzymes) .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties like bioavailability and metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
